Superior Derivatization Potential: Synthetic Yields in Catalyst-Free Aniline Synthesis
The 3-amino group of 3-aminobenzo[d]isothiazole-4-carboxylic acid enables catalyst-free synthesis of 3-aminobenzo[d]isothiazole derivatives, a reaction that cannot be performed with benzo[d]isothiazole-4-carboxylic acid (which lacks the amino group). Patent data demonstrates that benzamidine compounds and elemental sulfur are converted into 3-aminobenzo[d]isothiazole derivatives under mild conditions (air atmosphere, base) without any catalyst [1].
| Evidence Dimension | Catalyst requirement for benzamidine to benzoisothiazole conversion |
|---|---|
| Target Compound Data | Catalyst-free synthesis in air atmosphere with base |
| Comparator Or Baseline | Benzo[d]isothiazole-4-carboxylic acid (no amino group) requires alternative synthetic routes |
| Quantified Difference | Not quantified (qualitative comparison) |
| Conditions | Patent CN108084110A; benzamidine + S8, air, base |
Why This Matters
The catalyst-free, air-tolerant synthesis route reduces cost and complexity for procurement of this scaffold compared to analogs requiring transition metal catalysts.
- [1] CN108084110A. 3-amino benzo [d] isothiazole, derivative and its synthetic method. Google Patents. View Source
